4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one
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Overview
Description
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry. This particular compound is characterized by the presence of a diethylamino group at the 4-position and a methoxy group at the 7-position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst . For this compound, the reaction typically involves the condensation of 7-methoxy-4-hydroxycoumarin with diethylamine in the presence of a suitable catalyst such as sulfuric acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other one-pot synthesis methods to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in the study of enzyme activities and cellular processes.
Industry: The compound is used in the production of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The diethylamino group enhances its ability to interact with biological membranes and proteins, while the methoxy group contributes to its stability and solubility. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Similar in structure but with a methyl group instead of a methoxy group at the 7-position.
4-Dimethylaminopyridine: Contains a dimethylamino group instead of a diethylamino group.
Chloroquine: A 4-aminoquinoline derivative with a similar diethylamino side chain.
Uniqueness
4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its combination of a diethylamino group and a methoxy group makes it particularly useful in applications requiring high fluorescence intensity and stability .
Properties
IUPAC Name |
4-(diethylaminomethyl)-7-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVXJDKDOUEPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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